4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione
Overview
Description
4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in various fields, including medicine and materials science. This compound is also known by its chemical name, FM-BZD.
Mechanism of Action
The mechanism of action of FM-BZD is not fully understood, although it is believed to involve the modulation of various signaling pathways within cells. Studies have shown that FM-BZD can inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
FM-BZD has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that FM-BZD can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in the brains of Alzheimer’s disease patients, and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
FM-BZD has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized. However, one limitation of FM-BZD is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on FM-BZD. One area of interest is the development of new therapeutic agents based on the structure of FM-BZD. Another area of research is the investigation of the potential applications of FM-BZD in materials science, where it may have applications as a catalyst or as a component in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of FM-BZD and its potential applications in various disease states.
Scientific Research Applications
FM-BZD has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicine, where FM-BZD has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
properties
IUPAC Name |
(4E)-4-[[2-[(4-fluorophenyl)methoxy]-5-methylphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-16-7-12-22(30-15-17-8-10-19(25)11-9-17)18(13-16)14-21-23(28)26-27(24(21)29)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBGCNARZZRDD-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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